

Mass Shift of (S)-Ofloxacin-d3 vs. Unlabeled Ofloxacin: A Technical Guide

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Compound of Interest

Compound Name: (S)-Ofloxacin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift between the isotopically labeled **(S)-Ofloxacin-d3** and its unlabeled counterpart, ofloxacin. This information is critical for researchers employing **(S)-Ofloxacin-d3** as an internal standard in quantitative bioanalytical assays, such as those utilizing liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The primary distinction between **(S)-Ofloxacin-d3** and unlabeled ofloxacin lies in their molecular weights, a result of the incorporation of three deuterium atoms in the labeled compound. This deliberate mass difference is fundamental to its use as an internal standard, allowing for clear differentiation from the unlabeled analyte in a mass spectrometer.

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Shift (Da)
Ofloxacin	C ₁₈ H ₂₀ FN ₃ O ₄	361.37[1][2][3][4]	-
(S)-Ofloxacin-d3	C ₁₈ H ₁₇ D ₃ FN ₃ O ₄	364.39[5]	+3.02

The observed mass shift of +3.02 Da is consistent with the replacement of three protons (¹H) with three deuterons (²H) on the N-methyl group of the piperazinyl ring.

Experimental Protocol: Quantification by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of ofloxacin and **(S)-Ofloxacin-d3** (as an internal standard) in a biological matrix, such as plasma. This method is based on common practices in the field of bioanalysis.

2.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add 20 μ L of a working solution of **(S)-Ofloxacin-d3** (the internal standard).
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m) is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

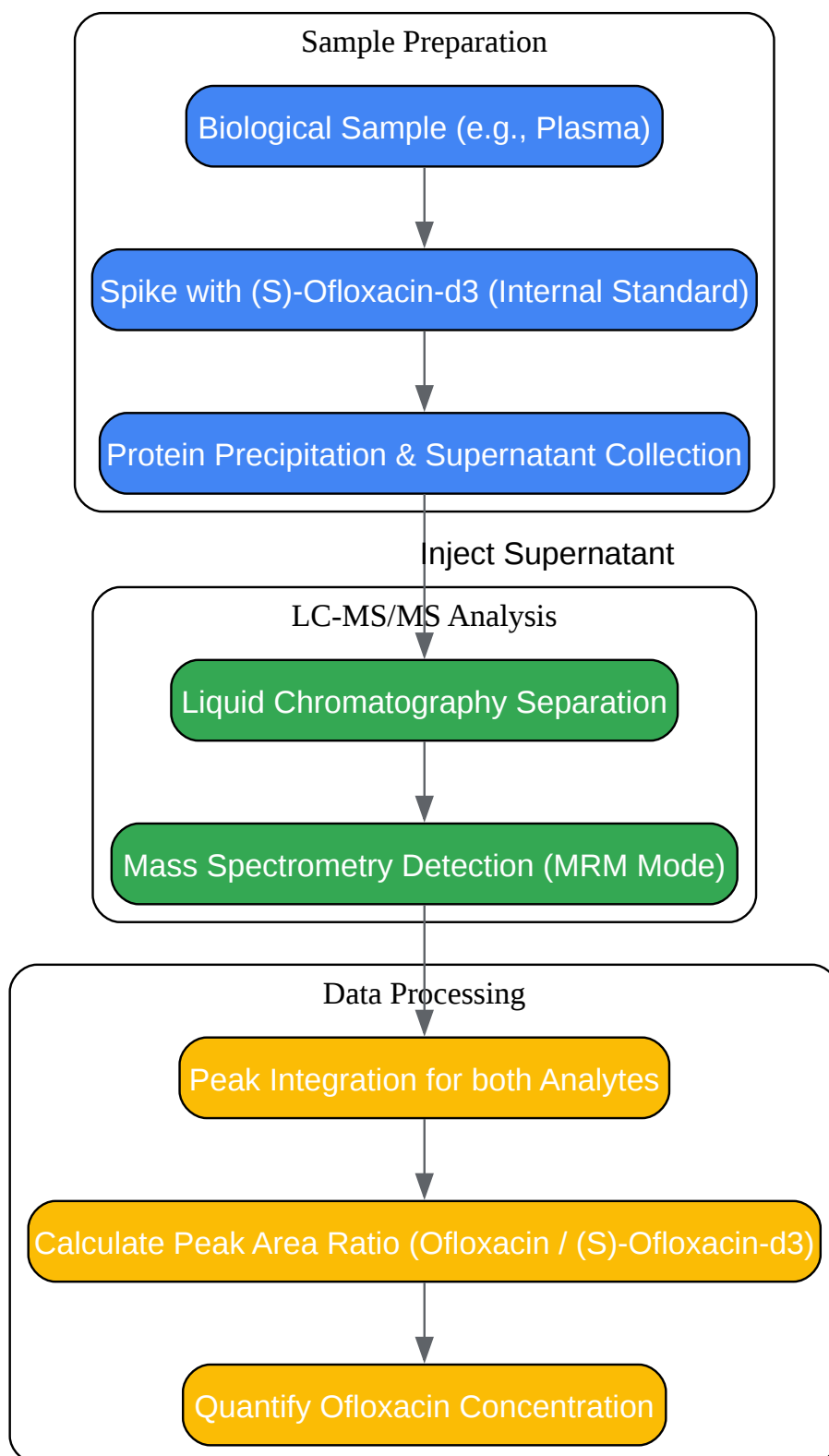
2.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Ofloxacin: The precursor ion (Q1) would be the $[M+H]^+$ ion, which is m/z 362. The product ion (Q3) would be a specific fragment, for example, m/z 261.[\[6\]](#)
 - **(S)-Ofloxacin-d3**: The precursor ion (Q1) would be the deuterated $[M+H]^+$ ion, which is m/z 365. The product ion (Q3) would be the corresponding deuterated fragment, for example, m/z 264.
- Collision Energy and Other Parameters: These would be optimized for the specific instrument being used to achieve maximum signal intensity.

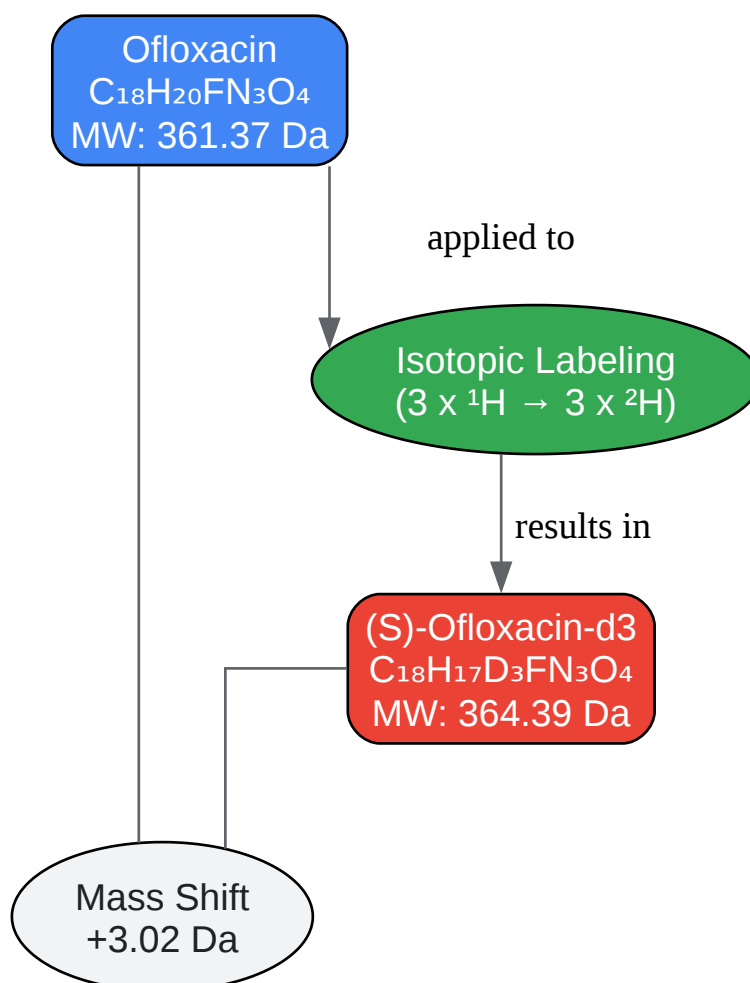
Visualizations

The following diagrams illustrate the logical workflow for the comparative analysis of ofloxacin and its deuterated analog.



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Caption: Experimental workflow for the quantification of ofloxacin using **(S)-Ofloxacin-d3** as an internal standard.



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